O-Hippuryl-L-beta-phenyllactic acid sodium salt

Description

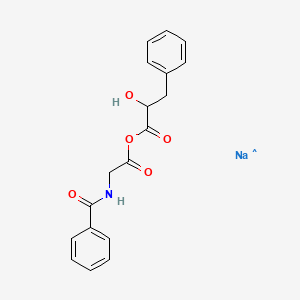

O-Hippuryl-L-beta-phenyllactic acid sodium salt is a synthetic organic compound primarily utilized in pharmaceutical research and development. Structurally, it comprises a hippuric acid (benzoylglycine) backbone conjugated with L-beta-phenyllactic acid, where the carboxylate group is stabilized as a sodium salt. This sodium salt formulation enhances solubility and bioavailability, making it advantageous for in vitro and in vivo studies.

Properties

Molecular Formula |

C18H17NNaO5 |

|---|---|

Molecular Weight |

350.3 g/mol |

InChI |

InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22); |

InChI Key |

FXGIXGZLDLVSHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt typically involves the condensation of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Aqueous or organic solvents like ethanol or methanol.

Catalysts: Acid or base catalysts depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:

Batch or continuous flow reactors: To ensure consistent product quality.

Purification steps: Such as crystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

O-Hippuryl-L-beta-phenyllactic acid sodium salt can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Water, ethanol, methanol, and other organic solvents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme kinetics and protein interactions.

Medicine: Investigated for potential therapeutic effects and drug development.

Industry: Utilized in the production of pharmaceuticals and biochemical research.

Mechanism of Action

The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use . The exact molecular targets and pathways can vary, but it often involves binding to active sites on enzymes or receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sodium salts of carboxylic acids and hippurate derivatives, emphasizing structural, spectroscopic, and functional distinctions.

Structural and Functional Comparison

Key Observations :

- Solubility : Sodium salts (e.g., Pilocarpic Acid Sodium Salt) exhibit enhanced water solubility compared to their free acid counterparts (e.g., o-Hydroxyhippuric acid) due to ionic dissociation .

- Bioactivity : Hippurate derivatives are often linked to metabolic processes or drug clearance, whereas phenyllactic acid derivatives may influence chiral synthesis pathways in APIs .

Spectroscopic Characterization

Spectroscopic techniques such as NMR and UV-Vis are critical for differentiating structurally similar compounds:

Pilocarpic Acid Sodium Salt :

o-Hydroxyhippuric Acid :

O-Hippuryl-L-beta-phenyllactic acid Na :

Regulatory and Industrial Relevance

- Pharmacopeial Standards : Sodium salts like Pilocarpic Acid Sodium Salt are rigorously characterized to meet pharmacopeial guidelines (e.g., USP, EP) for impurity profiling .

- Safety Profiles : o-Hydroxyhippuric acid’s safety data sheet highlights handling precautions (e.g., irritant properties), which may extrapolate to sodium salt derivatives .

Research Implications and Gaps

While the provided evidence lacks direct data on O-Hippuryl-L-beta-phenyllactic acid sodium salt, inferences from analogous compounds suggest:

Spectral Libraries : Cross-referencing with databases (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds) is essential for accurate structural elucidation .

Data Mining : Advanced pattern recognition tools (as in ) could identify substructures linked to biological activity or toxicity in sodium salts.

Regulatory Harmonization : Alignment with pharmacopeial standards () ensures consistency in pharmaceutical applications.

Note: Further experimental studies are required to validate the compound’s pharmacokinetic and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity and purity of O-Hippuryl-L-β-phenyllactic acid sodium salt?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound's structural identity, focusing on characteristic peaks for the hippuryl and β-phenyllactic acid moieties. High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–280 nm) is recommended for purity assessment. For sodium content verification, inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry can quantify sodium ions .

Q. How should researchers optimize solubility for in vitro assays involving this compound?

- Methodological Answer : Pre-dissolve the sodium salt in distilled water or phosphate-buffered saline (PBS) at neutral pH (7.0–7.4) to leverage its ionic solubility. For hydrophobic assays, consider co-solvents like dimethyl sulfoxide (DMSO), but ensure final solvent concentrations ≤1% to avoid cellular toxicity. Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Q. What protocols ensure batch-to-batch consistency in synthesis?

- Methodological Answer : Standardize synthesis conditions (e.g., reaction time, temperature, and stoichiometry) and implement quality control (QC) steps such as HPLC purity checks (>95%) and mass spectrometry (MS) for molecular weight confirmation. Document deviations in reaction parameters and correlate them with analytical outcomes to refine protocols .

Advanced Research Questions

Q. How can researchers mitigate interference from sodium counterions in biological assays?

- Methodological Answer : For cell-based or enzymatic assays, replace the sodium salt with alternative salt forms (e.g., ammonium or potassium salts) via ion-exchange chromatography. Alternatively, include a sodium-matched negative control to isolate the compound’s effects from sodium ion interference .

Q. What experimental design strategies address batch-to-batch variability in pharmacological studies?

- Methodological Answer : Conduct a pilot study comparing multiple batches using standardized assays (e.g., IC₅₀ determination). Apply statistical tools like ANOVA to quantify variability. If batch effects are significant, pool batches or include batch as a covariate in data analysis. Request additional QC data (e.g., peptide content, residual solvents) from suppliers to identify variability sources .

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Systematically compare experimental parameters:

- Salt form : Sodium salts may alter solubility vs. free acids.

- Assay conditions : pH, temperature, and ionic strength can modulate activity.

- Purity : Impurities >5% may confound results.

Replicate key studies under controlled conditions and perform meta-analyses to identify confounding variables .

Q. What are the best practices for documenting synthesis and characterization in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report reaction yields, purification methods (e.g., column chromatography gradients), and QC data (HPLC/MS traces).

- Characterization : Include NMR shifts, HPLC retention times, and elemental analysis for sodium content.

- Reproducibility : Provide step-by-step protocols in supplementary materials .

Data Interpretation & Reproducibility

Q. How to validate the stability of this compound under physiological conditions?

- Methodological Answer : Incubate the compound in simulated physiological buffers (e.g., PBS at 37°C) and analyze degradation products via LC-MS at timed intervals (0, 6, 24, 48 hours). Compare stability profiles across pH levels (5.0–7.4) to identify optimal storage and assay conditions .

Q. What statistical approaches are recommended for dose-response studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and perform outlier tests (e.g., Grubbs’ test) to exclude anomalous data points. For reproducibility, include ≥3 biological replicates and blinded analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.